molecular formula C8H6N4O2 B15280243 4-(5-Nitro-1H-imidazol-2-yl)pyridine CAS No. 63411-71-2

4-(5-Nitro-1H-imidazol-2-yl)pyridine

Cat. No.: B15280243
CAS No.: 63411-71-2
M. Wt: 190.16 g/mol
InChI Key: BBXMUHMGXQIBFV-UHFFFAOYSA-N
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Description

4-(4-Nitro-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring The imidazole ring is substituted with a nitro group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitro-1H-imidazol-2-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-nitroimidazole with a pyridine derivative under specific conditions. The reaction may require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to ensure cost-effectiveness and scalability. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitro-1H-imidazol-2-yl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydrogen atoms on the imidazole and pyridine rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 4-(4-amino-1H-imidazol-2-yl)pyridine.

    Substitution: Various substituted imidazole and pyridine derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Nitro-1H-imidazol-2-yl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitroimidazole moiety.

    Industry: Could be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-Nitro-1H-imidazol-2-yl)pyridine is not fully understood. compounds with similar structures, such as nitroimidazoles, are known to undergo reductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage DNA and other cellular components. This makes them useful as antimicrobial and anticancer agents.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: A well-known nitroimidazole used as an antibiotic and antiprotozoal medication.

    Tinidazole: Another nitroimidazole with similar applications to metronidazole.

    Ornidazole: Used for treating infections caused by anaerobic bacteria and protozoa.

Uniqueness

4-(4-Nitro-1H-imidazol-2-yl)pyridine is unique due to the presence of both an imidazole and a pyridine ring, which can confer different chemical and biological properties compared to other nitroimidazoles. This dual-ring structure may offer advantages in terms of binding to biological targets and overall stability.

Properties

CAS No.

63411-71-2

Molecular Formula

C8H6N4O2

Molecular Weight

190.16 g/mol

IUPAC Name

4-(5-nitro-1H-imidazol-2-yl)pyridine

InChI

InChI=1S/C8H6N4O2/c13-12(14)7-5-10-8(11-7)6-1-3-9-4-2-6/h1-5H,(H,10,11)

InChI Key

BBXMUHMGXQIBFV-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=NC=C(N2)[N+](=O)[O-]

Origin of Product

United States

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